Butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
Description
Properties
CAS No. |
25035-89-6 |
|---|---|
Molecular Formula |
C22H36O9 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C7H12O2.C6H10O3.C5H8O2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-3(2)4(5)6/h4H,2-3,5-6H2,1H3;7H,1,3-4H2,2H3;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI Key |
PNQFAMLTIFXYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCO |
Related CAS |
25035-89-6 |
Origin of Product |
United States |
Preparation Methods
Preparation of Butyl Prop-2-enoate (Butyl Acrylate)
Butyl prop-2-enoate, commonly known as butyl acrylate, is typically prepared via the esterification of prop-2-enoic acid (acrylic acid) with butanol . This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and conducted under reflux to drive the equilibrium toward ester formation.
Reaction:
Prop-2-enoic acid + Butanol → Butyl prop-2-enoate + Water-
- Acid catalyst (e.g., H₂SO₄)
- Reflux temperature (~100–120 °C)
- Removal of water by azeotropic distillation or use of molecular sieves to shift equilibrium
Industrial production often employs continuous flow reactors with optimized catalyst loading and temperature control to maximize yield and minimize by-products. Post-reaction purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity butyl acrylate.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| Boiling Point | 163 °C |
| Density | 0.895 g/mL |
Analytical confirmation is done by NMR spectroscopy (¹H and ¹³C), confirming the vinyl protons and ester carbonyl signals, and high-resolution mass spectrometry (HRMS) .
Preparation of 2-Hydroxyethyl 2-methylprop-2-enoate
2-Hydroxyethyl 2-methylprop-2-enoate is synthesized by esterification of 2-methylprop-2-enoic acid (methacrylic acid) with 2-hydroxyethanol (ethylene glycol monohydroxyethyl ether) . This reaction also requires an acid catalyst and is carried out under reflux.
Reaction:
2-Methylprop-2-enoic acid + 2-Hydroxyethanol → 2-Hydroxyethyl 2-methylprop-2-enoate + Water-
- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
- Reflux temperature (~100–130 °C)
- Water removal to drive esterification equilibrium
2.2 Industrial and Laboratory Scale
In industrial processes, continuous reactors with precise temperature and catalyst control are used to optimize yield and purity. The reaction may be conducted under inert atmosphere to prevent polymerization of the vinyl groups.
2.3 Reaction Mechanism and Notes
The esterification proceeds via protonation of the acid carbonyl, nucleophilic attack by the hydroxyl group of 2-hydroxyethanol, followed by elimination of water. The presence of the hydroxyl group on the alcohol allows for potential further functionalization or polymerization.
Preparation of Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate (methyl methacrylate) is prepared by the esterification of 2-methylprop-2-enoic acid (methacrylic acid) with methanol under acid catalysis.
Reaction:
2-Methylprop-2-enoic acid + Methanol → Methyl 2-methylprop-2-enoate + Water-
- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
- Reflux (~65–80 °C)
- Removal of water by azeotropic distillation or drying agents
3.2 Alternative Industrial Synthesis
Industrial synthesis may also involve transesterification of methyl esters or direct esterification with methanol in the presence of acid catalysts. Continuous distillation is used to separate the ester product.
Preparation of 2-methylprop-2-enoic Acid (Methacrylic Acid)
Methacrylic acid is industrially produced primarily by oxidation of isobutylene or oxidation of tert-butanol using oxidizing agents like potassium permanganate or ozone under controlled conditions.
Reaction Example:
Isobutylene + Oxidizing agent → 2-Methylprop-2-enoic acid-
- Controlled temperature and pressure
- Catalysts such as metal oxides (e.g., molybdenum, vanadium oxides)
- Continuous flow reactors for high throughput
In research settings, methacrylic acid can be prepared by oxidation of isobutylene using potassium permanganate or ozone, followed by purification steps to isolate the acid.
Methacrylic acid is also involved in radical polymerization reactions to produce polymethacrylates. Radical initiators such as azobisisobutyronitrile (AIBN) are used under inert atmosphere to control polymerization.
Summary Table of Preparation Methods
| Compound | Starting Materials | Catalyst/Conditions | Key Notes |
|---|---|---|---|
| Butyl prop-2-enoate (Butyl acrylate) | Prop-2-enoic acid + Butanol | Acid catalyst, reflux, water removal | Column chromatography purification |
| 2-Hydroxyethyl 2-methylprop-2-enoate | 2-Methylprop-2-enoic acid + 2-Hydroxyethanol | Acid catalyst, reflux, inert atmosphere | Esterification with hydroxyl group |
| Methyl 2-methylprop-2-enoate | 2-Methylprop-2-enoic acid + Methanol | Acid catalyst, reflux, water removal | Alternative transesterification possible |
| 2-Methylprop-2-enoic acid (Methacrylic acid) | Oxidation of isobutylene or tert-butanol | Oxidizing agents (KMnO₄, ozone), controlled temp/pressure | Industrial continuous oxidation process |
Research Outcomes and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Used for structural confirmation of vinyl protons (δ ~5.5–6.5 ppm), ester carbonyl carbons, and hydroxyl groups. ¹H and ¹³C NMR are standard; ³¹P NMR is used if phosphate groups are present.High-Resolution Mass Spectrometry (HRMS):
Confirms molecular weight and purity.Chromatographic Purification:
Silica gel column chromatography with hexane/ethyl acetate gradients is effective for isolating pure esters.Polymerization Studies:
Radical polymerization kinetics monitored by NMR or FTIR to track monomer consumption and molecular weight distribution via gel permeation chromatography (GPC).Industrial Optimization: Continuous flow reactors and catalyst optimization improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Polymer Synthesis
These compounds are primarily utilized in the synthesis of various polymers and copolymers:
-
Butyl Prop-2-enoate :
- Used in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
- Serves as a solvent and intermediate in organic synthesis.
-
2-Hydroxyethyl 2-Methylprop-2-Enoate :
- Acts as a monomer in the synthesis of hydrogels and functional materials.
- Utilized in coatings for enhanced adhesion and flexibility.
-
Methyl 2-Methylprop-2-Enoate :
- Commonly employed in producing polymethyl methacrylate (PMMA), which is used for optical lenses and medical devices.
-
2-Methylprop-2-Enoic Acid :
- Functions as a monomer for various polymers and is involved in producing superabsorbent materials used in hygiene products.
Research indicates that these compounds exhibit notable biological activities:
Antimicrobial Activity
Studies have confirmed that butyl prop-2-enoate and its derivatives possess significant antimicrobial properties. For instance:
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of butyl prop-2-enoate against Staphylococcus aureus and Escherichia coli, revealing inhibition at concentrations as low as 0.5% (v/v) with clear zones of inhibition observed through disc diffusion methods.
Antioxidant Activity
The antioxidant properties of these compounds have been investigated due to their ability to scavenge free radicals:
Research Findings:
A study on methyl 2-methylprop-2-enoate demonstrated its effectiveness in reducing oxidative stress in vitro by neutralizing reactive oxygen species (ROS), showcasing a dose-dependent response.
Potential Therapeutic Applications
The biological activities suggest potential therapeutic applications:
- Pharmaceuticals : The antimicrobial properties indicate possible development into new antibiotics.
- Food Preservation : Their ability to inhibit microbial growth makes them suitable candidates for natural preservatives in food products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The polymer structure allows it to form strong intermolecular bonds with other materials, enhancing its adhesive properties . Additionally, the presence of functional groups such as hydroxyl and carboxyl groups enables it to participate in various chemical reactions, making it versatile for different applications .
Comparison with Similar Compounds
Butyl prop-2-enoate (CAS 141-32-2)
Butyl prop-2-enoate, also known as butyl acrylate, is an acrylic ester with the formula C₇H₁₂O₂. It is widely used as a monomer in the production of polymers and copolymers, such as poly(butyl acrylate), which exhibit flexibility, adhesion, and resistance to UV light and oxidation . It is a key component in adhesives, coatings, and elastomers .
2-Hydroxyethyl 2-methylprop-2-enoate (CAS 868-77-9)
This compound, commonly termed 2-hydroxyethyl methacrylate (HEMA), is a methacrylic ester with a hydroxyl group. Its structure (C₆H₁₀O₃) enables crosslinking in polymer matrices, making it essential in hydrogels, dental resins, and biomedical devices. For example, it is used in hydrophilic contact lenses with 47% water content and high oxygen permeability . Occupational exposure limits (OELs) are set at 50 ppm TWA due to respiratory and dermal hazards .
Methyl 2-methylprop-2-enoate (CAS 80-62-6)
Methyl 2-methylprop-2-enoate (methyl methacrylate, MMA) is a volatile liquid (C₅H₈O₂) with applications in polymethyl methacrylate (PMMA) production. It is critical in adhesives, coatings, and composites, such as spherical microspheres (1–25 μm) combined with dicalcium phosphate for industrial materials . It is highly flammable (H225) and requires careful handling .
2-Methylprop-2-enoic acid (CAS 63310-02-1)
2-Methylprop-2-enoic acid (methacrylic acid, MAA) is a carboxylic acid (C₄H₆O₂) serving as a precursor for methacrylate esters and polymers. It is polymerized into PMMA or copolymerized with acrylates for materials requiring thermal stability and transparency .
Comparison with Similar Compounds
Structural and Functional Differences
Reactivity and Polymerization
- Butyl acrylate undergoes radical polymerization with acrylic acid to form copolymers with tunable hydrophobicity, useful in surfactants and latex films .
- HEMA ’s hydroxyl group enables hydrogen bonding and crosslinking, enhancing mechanical strength in hydrogels .
- Methyl methacrylate polymerizes into rigid PMMA, but its stereochemistry (e.g., (2R)-oxiran-2-yl derivatives) can influence epoxy-acrylate hybrid material properties .
- Methacrylic acid copolymerizes with ethylhexyl acrylate to create ion-exchange resins or pH-responsive polymers .
Key Research Findings
- Butyl acrylate/acrylic acid copolymers exhibit phase-segregated structures in n-dodecane, enabling tailored micelle formation for drug delivery .
- HEMA-based hydrogels achieve 47% water content and high oxygen permeability (Dk = 60×10⁻¹¹ cm²/sec), critical for contact lens biocompatibility .
- Methyl methacrylate microspheres (1–25 μm) with dicalcium phosphate show enhanced mechanical stability in dental composites .
- Methacrylic acid copolymers with 2-ethylhexyl acrylate demonstrate pH-dependent swelling, useful in controlled-release formulations .
Biological Activity
The compounds Butyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are part of the family of acrylates and methacrylates, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of their biological properties, mechanisms of action, and potential applications based on recent research findings.
| Compound Name | Chemical Formula | CAS Number | Description |
|---|---|---|---|
| Butyl prop-2-enoate | C7H12O2 | 97-88-1 | An enoate ester with potential metabolic roles in yeast. |
| 2-Hydroxyethyl 2-methylprop-2-enoate | C6H10O3 | 868-77-9 | An ester used in various industrial applications and dental materials. |
| Methyl 2-methylprop-2-enoate | C5H8O2 | Not listed | A methacrylate derivative with applications in polymer synthesis. |
| 2-Methylprop-2-enoic acid | C4H6O2 | 79-41-4 | A carboxylic acid that serves as a precursor for various esters. |
Biological Activity Overview
- Antimicrobial Properties :
-
Toxicological Aspects :
- While these compounds are useful in various applications, they also present potential toxicity risks. For example, exposure to these acrylates can cause skin irritation and allergic reactions. Safety data indicate that methyl methacrylate derivatives can lead to respiratory issues upon inhalation and skin sensitization upon dermal exposure .
-
Cytotoxicity and Genotoxicity :
- Research indicates that certain derivatives may possess cytotoxic properties at high concentrations. In vitro studies have shown that some acrylates can induce DNA damage in human cells under specific conditions . However, they generally exhibit low acute toxicity when exposure levels are managed properly.
- Cholinesterase Inhibition :
Case Study 1: Dental Applications of HEMA
In a clinical study involving patients with sensitive teeth, the application of HEMA significantly reduced sensitivity by sealing dentinal tubules. The study reported a marked decrease in pain levels post-treatment, indicating its efficacy in dental applications .
Case Study 2: Toxicological Assessment of Acrylates
A comprehensive toxicological assessment was conducted on methyl methacrylate derivatives to evaluate their safety profile. Results indicated that while these compounds are effective in industrial applications, they require careful handling due to their potential to cause skin sensitization and respiratory issues upon prolonged exposure .
The biological activity of these compounds is largely attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids:
- Enzyme Inhibition : Many acrylates act as enzyme inhibitors by binding to active sites or altering enzyme conformation.
- Cell Membrane Interaction : The lipophilic nature of these compounds allows them to integrate into cell membranes, potentially disrupting cellular functions.
Q & A
Q. What are the optimal experimental methods for synthesizing these acrylate derivatives, and how can reaction conditions be systematically optimized?
Answer: Synthesis of these compounds typically involves esterification or free-radical polymerization. For example, 2-hydroxyethyl 2-methylprop-2-enoate can be synthesized via acid-catalyzed esterification using sulfuric acid or p-toluenesulfonic acid under reflux . Optimization requires statistical experimental design (e.g., factorial or response surface methodologies) to minimize trial-and-error approaches. Factors such as catalyst concentration, temperature, and molar ratios should be analyzed using computational reaction path searches (e.g., quantum chemical calculations) and validated experimentally .
Q. How can researchers reliably characterize these compounds’ purity and structural integrity?
Answer: Key characterization techniques include:
- NMR Spectroscopy : To confirm ester group formation and monitor side reactions (e.g., hydrolysis).
- FTIR : Identifies functional groups like C=O (1720–1750 cm⁻¹) and C-O (1150–1250 cm⁻¹) .
- Chromatography (HPLC/GPC) : Quantifies monomer conversion and detects oligomerization byproducts.
Standardize protocols using reference materials (e.g., pharmaceutical-grade impurities analysis ) to ensure reproducibility.
Q. What are the primary applications of these acrylates in material science, and how do their properties influence polymer performance?
Answer: These monomers are used in hydrogels, adhesives, and coatings due to their reactivity and tunable hydrophobicity. For instance, methyl 2-methylprop-2-enoate’s low steric hindrance enhances copolymerization rates, while butyl prop-2-enoate improves flexibility in polymer matrices . Systematic studies on glass transition temperature (Tg) and crosslinking density are critical for tailoring mechanical properties .
Advanced Research Questions
Q. How do copolymerization kinetics and monomer sequence distribution affect the functional performance of acrylate-based polymers?
Answer: Advanced kinetic modeling (e.g., the Mayo-Lewis equation) and real-time monitoring (via Raman spectroscopy or calorimetry) can elucidate reactivity ratios (e.g., and ) for monomers like 2-methylprop-2-enoic acid and methyl 2-methylprop-2-enoate . Sequence distribution impacts properties like water resistance and thermal stability, requiring controlled radical polymerization (RAFT or ATRP) for precision .
Q. What mechanistic insights explain contradictory data on the reactivity of 2-methylprop-2-enoic acid in aqueous vs. non-polar solvents?
Answer: Contradictions arise from solvent polarity effects on acid dissociation (pKa) and hydrogen bonding. In aqueous media, the carboxylate anion dominates, reducing electrophilicity, while in toluene, the protonated form enhances reactivity. Computational studies (DFT) can map transition states to validate solvent-dependent pathways .
Q. How can researchers design experiments to evaluate the environmental persistence and degradation pathways of these acrylates?
Answer: Use accelerated degradation studies under UV/ozone exposure or microbial action, coupled with LC-MS to identify breakdown products (e.g., methacrylic acid or glycolic acid derivatives). Ecological toxicity assays (e.g., Daphnia magna LC50) and QSAR models predict environmental risks .
Q. What computational tools are most effective for predicting copolymer compatibility and phase behavior?
Answer: Molecular dynamics (MD) simulations and Hansen solubility parameters (HSPs) predict miscibility. For example, 2-hydroxyethyl 2-methylprop-2-enoate’s HSP (, , ) guides solvent selection. Machine learning algorithms trained on monomer reactivity datasets optimize copolymer design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
